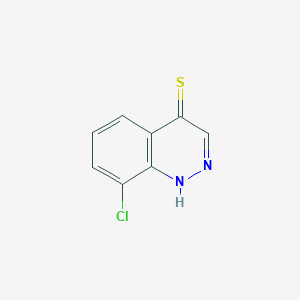
8-Chloro-4-cinnolinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-cinnolinethiol is a chemical compound that belongs to the class of cinnolinethiol derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-cinnolinethiol is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Inhibition of COX-2 by 8-Chloro-4-cinnolinethiol may contribute to its anti-inflammatory activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Chloro-4-cinnolinethiol exhibits antitumor activity by inducing apoptosis in cancer cells. It has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to reduce inflammation and pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Chloro-4-cinnolinethiol in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the method described above. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 8-Chloro-4-cinnolinethiol. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies on its antitumor, anti-inflammatory, and antioxidant activities may lead to the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 8-Chloro-4-cinnolinethiol involves the reaction of 8-chloro-4-hydroxycinnoline with thionyl chloride in the presence of triethylamine. The resulting compound is then treated with sodium sulfide to obtain 8-Chloro-4-cinnolinethiol. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
8-Chloro-4-cinnolinethiol has been studied for its potential applications in drug discovery and development. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
876-78-8 |
|---|---|
Nom du produit |
8-Chloro-4-cinnolinethiol |
Formule moléculaire |
C8H5ClN2S |
Poids moléculaire |
196.66 g/mol |
Nom IUPAC |
8-chloro-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
Clé InChI |
AQXDOQXHWJPTQG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)Cl)N=NC=C2S |
SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
Autres numéros CAS |
876-78-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



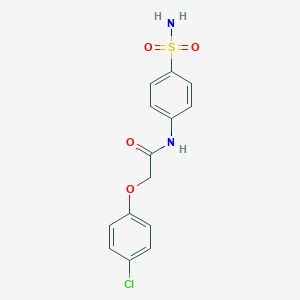
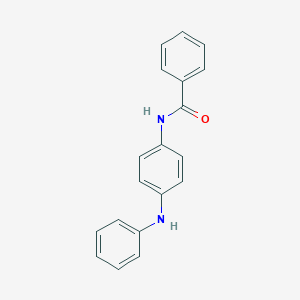
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)

![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
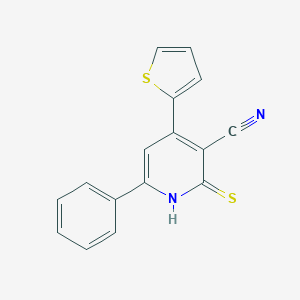
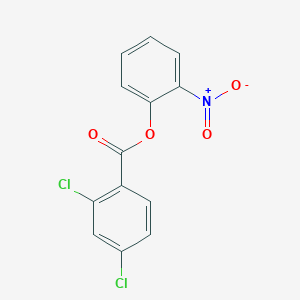
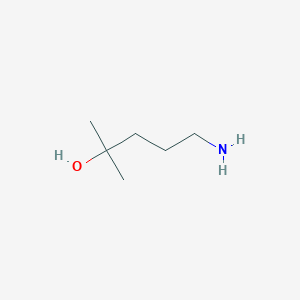
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
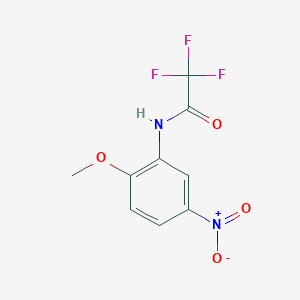
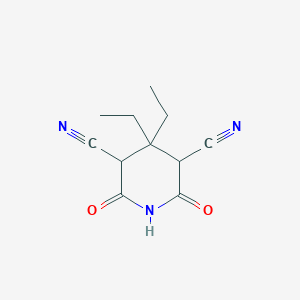
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)